1-Bromo-2,4,6-trifluorobenzene
Overview
Description
1-Bromo-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C6H2BrF3 and a molecular weight of 210.979. It is a clear, colorless liquid under ambient conditions and exhibits packing polymorphism in two nonidentical solid-state phases . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Bromo-2,4,6-trifluorobenzene is a chemical compound with the formula C6H2BrF3 . It is primarily used as a building block in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the reaction it is involved in. It is often used in reactions involving palladium-catalyzed oxidative heck reactions .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is used in. For instance, in a palladium-catalyzed oxidative Heck reaction, the bromine atom in the compound can be replaced by an allyl group . This is a type of substitution reaction, which results in the formation of a new carbon-carbon bond.
Biochemical Pathways
It is known to participate in reactions that form organomagnesium compounds , which are often used in Grignard reactions, a key process in organic synthesis.
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, in a palladium-catalyzed oxidative Heck reaction, it can help form new carbon-carbon bonds . In reactions with organomagnesium compounds, it can contribute to the formation of Grignard reagents .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and yield of the reactions it participates in. Moreover, the presence of other substances, such as catalysts or solvents, can also significantly influence its reactivity. It’s also worth noting that this compound exhibits packing polymorphism in two nonidentical solid-state phases , which suggests that its physical properties and reactivity can be influenced by its crystal structure.
Biochemical Analysis
Biochemical Properties
1-Bromo-2,4,6-trifluorobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in Pd-catalyzed oxidative Heck reactions with allyl esters . The nature of these interactions involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the modulation of enzyme activity. Additionally, this compound exhibits packing polymorphism in two nonidentical solid-state phases, which may influence its biochemical behavior .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to cause skin and eye irritation, as well as respiratory system effects At the cellular level, this compound may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound is known to participate in Pd-catalyzed oxidative Heck reactions, which involve the formation of covalent bonds with allyl esters . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound may cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound exhibits packing polymorphism, which may influence its stability and long-term effects on cellular function . Studies have shown that the compound can undergo phase changes under non-ambient conditions, which may affect its biochemical properties and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of this compound can lead to skin and eye irritation, respiratory system effects, and gastrointestinal irritation . The threshold effects and toxic doses of this compound are important considerations for its use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. The compound’s interactions with enzymes such as those involved in Pd-catalyzed oxidative Heck reactions suggest its role in modulating metabolic flux and metabolite levels . The exact metabolic pathways and the enzymes involved are still being studied, but it is clear that this compound can influence cellular metabolism through its biochemical interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its overall biochemical activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
1-Bromo-2,4,6-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3,5-trifluorobenzene. The reaction typically uses bromine as the brominating agent and iron powder as a catalyst. The process involves heating the mixture to specific temperatures and adding azobisisobutyronitrile to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with high purity .
Chemical Reactions Analysis
1-Bromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including substitution and oxidative reactions. One notable reaction is the palladium-catalyzed oxidative Heck reaction with allyl ester, which forms complex organic compounds . Common reagents used in these reactions include palladium catalysts, bromine, and iron powder .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative Heck reaction typically produces substituted alkenes, while other substitution reactions can yield a variety of fluorinated organic compounds .
Scientific Research Applications
1-Bromo-2,4,6-trifluorobenzene is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex fluorinated compounds. Its strong oxidizing properties make it valuable in various organic synthesis reactions .
In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions allows researchers to create novel compounds with potential therapeutic applications .
In industry, this compound is used in the production of liquid crystal materials and other advanced materials. Its unique properties make it suitable for applications in electronics and materials science .
Comparison with Similar Compounds
1-Bromo-2,4,6-trifluorobenzene can be compared with other similar compounds, such as 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4-difluorobenzene. These compounds share similar chemical structures but differ in the number and position of fluorine atoms .
1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but with the fluorine atoms in different positions.
1-Bromo-2,4-difluorobenzene: This compound has one less fluorine atom, which can significantly affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which confer unique reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-bromo-1,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSPSOGEVCRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178337 | |
Record name | 1-Bromo-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-76-2 | |
Record name | 2-Bromo-1,3,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2367-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorobromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4,6-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIFLUOROBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6QA77T6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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